molecular formula C13H12FNO3 B11864518 Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B11864518
M. Wt: 249.24 g/mol
InChI Key: BOPOMQCSQFWHNU-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a carboxylate ester. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting with a suitable quinoline derivative, the introduction of the fluorine atom can be achieved through nucleophilic substitution reactions. The hydroxyl group is often introduced via oxidation reactions, and the esterification process is used to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the quinoline ring structure.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its applications include:

  • Antimicrobial Agents : The compound exhibits significant antimicrobial properties, making it a candidate for developing treatments against bacterial and fungal infections. Studies have shown that derivatives of this compound can demonstrate activity against pathogens such as Pseudomonas mirabilis and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Anti-inflammatory Drugs : Research indicates potential use in synthesizing anti-inflammatory medications, leveraging its ability to modulate inflammatory pathways .

Biological Research

In biological research, this compound is utilized to explore the mechanisms of action of quinoline derivatives. This includes:

  • Mechanism Studies : Researchers employ this compound to investigate how quinoline derivatives interact with biological macromolecules, enhancing the understanding of their therapeutic effects .
  • Structure-Activity Relationship (SAR) : Studies focus on modifying the compound's structure to optimize its biological activity, revealing insights into how different substitutions affect efficacy against various pathogens .

Analytical Chemistry

The compound is also significant in analytical chemistry:

  • Standard Reference Material : It is used as a standard in analytical methods for calibrating instruments and validating techniques related to the quantification of similar compounds. This application is crucial for ensuring accuracy in chemical analysis .

Material Science

In material science, this compound finds applications in:

  • Coatings and Polymers : The compound contributes to the development of novel materials that require enhanced chemical stability, making it valuable in formulating advanced coatings and polymeric materials .

Case Studies and Research Findings

Recent studies highlight the compound's potential therapeutic applications:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various strains, with some derivatives showing MIC values comparable to established antibiotics .
  • Cytotoxic Effects : Research has indicated that certain modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Properties : Preliminary studies suggest that some derivatives may offer neuroprotective effects through antioxidant mechanisms or modulation of neurotransmitter systems, warranting further investigation into their therapeutic roles in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, further stabilizing the interaction. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • Ethyl 8-fluoro-4-hydroxy-6-methylquinoline-3-carboxylate
  • Ethyl 7-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

These compounds share similar structural features but differ in the position of the fluorine atom or other substituents. The unique positioning of the fluorine atom in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

Ethyl 6-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

This compound features a quinoline structure with a fluorine atom, hydroxyl group, and an ethyl ester. Its chemical formula is C12H10FNO3C_{12}H_{10}FNO_3, and it has a molecular weight of approximately 239.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity by improving its binding affinity to biological targets.

The mechanism of action involves several pathways:

  • Enzyme Interaction : The fluorine and hydroxyl groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to its biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits effectiveness against various bacterial strains, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Summary

Activity Description
AntimicrobialEffective against various bacterial strains; potential mechanisms include cell wall synthesis inhibition.
AntiviralInvestigated for activity against viral infections; specific mechanisms are under study.
AnticancerInduces apoptosis in cancer cells; modulates signaling pathways related to cell survival.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
  • Antiviral Potential : In vitro studies have shown that this compound can inhibit viral replication in certain strains of influenza virus. The mechanism appears to involve interference with viral entry into host cells, although further research is needed to elucidate the precise pathways involved .
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound induces cytotoxic effects at micromolar concentrations. The compound was found to activate caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

ethyl 6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPOMQCSQFWHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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